2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 4499-10-9
VCID: VC15815978
InChI: InChI=1S/C9H10ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13)
SMILES:
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine

CAS No.: 4499-10-9

Cat. No.: VC15815978

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine - 4499-10-9

Specification

CAS No. 4499-10-9
Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name 2-(4-chloro-1H-benzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C9H10ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13)
Standard InChI Key GRJXQPACULQYJI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)N=C(N2)CCN

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s structure consists of a benzimidazole scaffold—a fused bicyclic system combining benzene and imidazole rings—with a chlorine atom at the 4-position and a two-carbon amine-containing side chain at the 2-position (Figure 1). The planar benzimidazole core facilitates aromatic stacking interactions, while the ethanamine group introduces potential hydrogen-bonding capabilities. The chloro substituent enhances electron-withdrawing effects, influencing the compound’s reactivity and solubility .

Table 1: Key Identifiers of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine

PropertyValueSource
CAS Registry Number4499-10-9
Molecular FormulaC9H10ClN3\text{C}_9\text{H}_{10}\text{ClN}_3
Molecular Weight195.65 g/mol
IUPAC Name2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
Synonyms7-Chloro-1H-benzimidazole-2-ethanamine

Stereochemical Considerations

Unlike chiral benzimidazole derivatives such as (R)-1-(4-chloro-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine , 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine lacks stereocenters, simplifying its synthetic and analytical workflows. The absence of stereoisomers reduces regulatory hurdles in preclinical development compared to enantiomerically complex analogs .

Synthesis and Manufacturing

StepReaction TypeReagentsPurpose
1Cyclocondensationo-Phenylenediamine, Cl⁻ sourceForm benzimidazole core with Cl
2Nucleophilic SubstitutionBromoethylamineIntroduce ethanamine side chain

Purification and Characterization

Post-synthesis purification likely employs recrystallization or column chromatography, followed by characterization via 1H^1\text{H} NMR, LC-MS, and elemental analysis. The AK Scientific safety data sheet confirms the availability of analytical-grade material with ≥95% purity .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains undocumented, but analogous benzimidazoles exhibit limited aqueous solubility due to their aromatic systems. The ethanamine group may improve solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies are absent, but benzimidazoles generally resist hydrolysis under ambient conditions .

Spectroscopic Data

1H^1\text{H} NMR Predictions:

  • Aromatic protons: δ 7.2–7.8 ppm (multiplet, 3H from benzimidazole).

  • Ethylamine chain: δ 2.9 ppm (t, 2H, -CH2-NH2\text{-CH}_2\text{-NH}_2), δ 1.8 ppm (m, 2H, -CH2-\text{-CH}_2\text{-}) .

Mass Spectrometry:

  • Expected molecular ion peak at m/z 195.65 (M⁺) .

Applications in Research

Pharmaceutical Development

Benzimidazole derivatives are renowned for antimicrobial, antiviral, and kinase-inhibitory activities. While direct evidence for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is lacking, its structural kinship to NSC-67437—a compound with documented bioactivity—suggests potential utility in oncology or infectious disease research .

Chemical Probes

The amine functionality enables conjugation to fluorescent tags or affinity resins, positioning the compound as a building block for chemical biology tools. For example, it could serve as a scaffold for protease inhibitors or G protein-coupled receptor ligands .

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap and water
Eye ExposureUse safety goggles; rinse with water for 15 min
InhalationUse fume hood; monitor air quality

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